molecular formula C5H3BrOS B032767 4-Bromothiophene-3-carbaldehyde CAS No. 18791-78-1

4-Bromothiophene-3-carbaldehyde

Cat. No. B032767
CAS RN: 18791-78-1
M. Wt: 191.05 g/mol
InChI Key: ZDVHJQOCVBTMOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromothiophene-3-carbaldehyde derivatives involves palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, which have been efficiently employed to introduce diverse functional groups into the thiophene ring. For instance, palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions demonstrates the versatility of these methods in synthesizing thiophene derivatives with varied substituents (Rizwan et al., 2021).

Molecular Structure Analysis

Density Functional Theory (DFT) calculations provide insights into the molecular structure and electronic properties of thiophene derivatives. These studies reveal the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), offering a deeper understanding of the reactivity and interaction potential of these molecules (Rizwan et al., 2021).

Chemical Reactions and Properties

4-Bromothiophene-3-carbaldehyde participates in various chemical reactions, forming novel compounds with promising physical and chemical properties. Its reactivity enables the synthesis of complex molecules, such as fluorescent aryl-substituted thiophene derivatives, highlighting its utility in developing functional materials for optoelectronic applications (Xu & Yu, 2011).

Physical Properties Analysis

The physical properties of 4-Bromothiophene-3-carbaldehyde derivatives, such as solubility, melting point, and photophysical properties, are crucial for their application in various fields. The UV-Vis absorption and photoluminescent spectra of these compounds, for example, are significant for their potential use in organic light-emitting diodes (OLEDs) (Xu & Yu, 2011).

Chemical Properties Analysis

The chemical properties of 4-Bromothiophene-3-carbaldehyde derivatives, including reactivity, stability, and compatibility with various organic synthesis protocols, make them valuable intermediates in the synthesis of complex organic molecules. Their ability to undergo further functionalization through reactions like Suzuki coupling broadens their applicability in creating a wide range of compounds with desired chemical properties (Rizwan et al., 2021).

Scientific Research Applications

  • Synthesis of Thienopyranones: Ames and Ribeiro (1975) reported a novel method to synthesize thienopyranones from 4-bromothiophene-3-carboxylic acids, with potential applications in organic synthesis and pharmaceutical research (Ames & Ribeiro, 1975).

  • Antibacterial and Antiurease Activities: Ali et al. (2013) synthesized 4-arylthiophene-2-carbaldehyde compounds that showed promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities (Ali et al., 2013).

  • Palladium-Catalyzed Thienylation: Tamaru, Yamada, and Yoshida (1979) described the palladium-catalyzed thienylation of allylic alcohols with bromothiophenes, producing aldehydes and ketones with specific reactivity and regioselectivity (Tamaru et al., 1979).

  • Organic Intermediate for Thiophene Polymers: Deng-yu (2004) highlighted the use of 3-bromothiophene as an important intermediate in the synthesis of thiophene polymers (Deng-yu, 2004).

  • Synthesis of Phenyl Derivatives: Antonioletti et al. (1986) reported the synthesis of 5-phenyl derivatives from bromo- and iodo-thiophene carbaldehydes, noting the higher reactivity and stability of iodine-containing compounds (Antonioletti et al., 1986).

  • Synthesis of 4-Aminothiophene-2-Carbaldehyde: Chen et al. (2014) developed an eco-friendly method for synthesizing 4-aminothiophene-2-carbaldehyde, offering a promising mechanism for further applications (Chen et al., 2014).

  • Organic Light-Emitting Diode Materials: Xu and Yu (2011) synthesized novel fluorescent aryl-substituted thiophene derivatives, potentially useful for organic light-emitting diode materials (Xu & Yu, 2011).

  • Homocysteine Detection: Chu et al. (2019) developed a new fluorescence probe with high selectivity and sensitivity for homocysteine detection, which has potential applications in biological systems (Chu et al., 2019).

Safety And Hazards

4-Bromothiophene-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Thiophene-based analogs, including 4-Bromothiophene-3-carbaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of new synthesis methods and the exploration of their biological properties.

properties

IUPAC Name

4-bromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVHJQOCVBTMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377358
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-3-carbaldehyde

CAS RN

18791-78-1
Record name 4-Bromo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiophene-3-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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